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Compound of Interest

Compound Name: Timapiprant sodium

Cat. No.: B1683164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for
Timapiprant sodium (formerly OC000459), a potent and selective antagonist of the
Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous
molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data,
details relevant experimental methodologies, and visualizes the core signaling pathways and
workflows.

Core Target: The DP2 (CRTH2) Receptor

Timapiprant sodium is an indole-acetic acid derivative that selectively targets the DP2
receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic
inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator
released from mast cells and other immune cells in response to allergens.[2] The activation of
the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils,
and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration,
activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the
pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of
action is the competitive antagonism of this receptor, thereby mitigating the downstream
inflammatory effects of PGD2.[1][2]

Quantitative Data Summary
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The following tables summarize the key in vitro and in vivo pharmacological data validating the

interaction of Timapiprant with its target and its subsequent biological effects.

Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor

Target Species Radioligand Ki (nM)
Recombinant DP2 Human [BH]PGD: 13
Recombinant DP2 Rat [BH]PGD:2 3
Native DP2 (Th2
Human [FH]PGD:2 4
Cells)
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Functional Activity of Timapiprant
Assay Cell Type Stimulus ICs0 (NM)
) Human Th2
Chemotaxis PGD:2 28
Lymphocytes
Human Th2
Cytokine Production PGD2 19
Lymphocytes
Eosinophil Shape Isolated Human
PGD: pK(B) = 7.9
Change Leukocytes
Eosinophil Shape
Human Whole Blood PGD:2 pK(B) =7.5

Change

*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from

Pettipher et al., 2012.[1]

Table 3: In Vivo Efficacy of Timapiprant
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Model Species Endpoint EDso (mg/kg, p.o.)
DK-PGD2-induced Inhibition of
) N Rat ] . 0.04
Blood Eosinophilia Eosinophilia
DK-PGD:z-induced Inhibition of
) ) N Guinea Pig ) N 0.01
Airway Eosinophilia Eosinophilia

DK-PGD: is 13,14-dihydro-15-keto-PGD:z, a stable DP2 agonist. Data sourced from Pettipher
et al., 2012.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used in target

validation, the following diagrams are provided.
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Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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